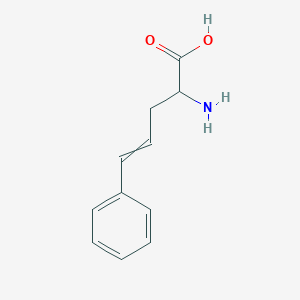

D-Styrylalanine

Description

Contextualization within Unnatural Amino Acid Chemistry

The field of chemical biology and medicinal chemistry heavily relies on the use of unnatural amino acids (UAAs) to construct novel peptides and other molecular architectures. acs.org Unlike the 22 proteinogenic amino acids, which are encoded by the genetic code, UAAs are not naturally incorporated into proteins during ribosomal translation. wikipedia.org Instead, they are typically produced through chemical synthesis or biocatalytic methods. acs.orgwikipedia.org

The incorporation of UAAs like D-Styrylalanine into peptides or other molecules allows researchers to:

Introduce conformational constraints.

Enhance proteolytic stability.

Modulate biological activity.

Serve as probes to study molecular interactions.

This compound, with its D-chiral center and extended aromatic side chain, is a prime example of a UAA used to explore new chemical space and develop molecules with tailored properties. acs.org These synthetically accessible building blocks are fundamental to modern medicinal chemistry, providing a means to create peptidomimetics and other complex molecules with unique three-dimensional structures. acs.orgresearchgate.net

Significance of this compound as a Chiral Building Block

A chiral building block is an enantiomerically pure compound used in the synthesis of more complex, stereochemically defined molecules. wiley.com The use of such blocks is a cornerstone of asymmetric synthesis, as it allows for the construction of a target molecule with a specific, desired stereochemistry, which is often crucial for its biological function. wiley.com

This compound is a valuable chiral building block due to several key features:

Defined Stereocenter : The α-carbon has a fixed D-configuration, which imparts a specific spatial arrangement. sigmaaldrich.com

Reactive Functional Groups : It possesses both an amine (NH2) and a carboxylic acid (COOH) group, allowing it to be readily incorporated into peptide chains using standard synthesis protocols. sigmaaldrich.commasterorganicchemistry.com

These characteristics make this compound an important starting material for the synthesis of complex molecules and a key component in the development of peptidomimetic drugs. acs.org Its incorporation can lead to compounds with enhanced efficacy or novel mechanisms of action.

| Chemical Properties of this compound and Derivatives | | :--- | :--- | :--- | :--- | | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | | this compound | C11H13NO2 | 191.23 | Not explicitly found | | Fmoc-D-Styrylalanine | C26H23NO4 | 413.47 | 215190-23-1 | | Boc-D-Styrylalanine dicyclohexylamine (B1670486) salt | C28H44N2O4 | 472.66 | 261380-19-2 |

Overview of Research Trajectories for this compound

Research involving this compound is multifaceted, spanning organic synthesis, biocatalysis, and medicinal chemistry. Key research trajectories are focused on its synthesis and its application as a building block.

Synthesis and Biocatalysis: A significant area of research is the enantioselective synthesis of this compound. One prominent method involves the kinetic resolution of racemic styrylalanine mixtures. nih.govresearchgate.net For instance, the enzyme Phenylalanine Ammonia-Lyase from Petroselinum crispum (PcPAL) has been engineered to selectively deaminate the L-enantiomer from a racemic mixture, leaving the D-enantiomer with very high enantiomeric excess. rsc.org Studies have shown that while the wild-type enzyme has low activity for L-styrylalanine, mutants like F137V-PcPAL exhibit significantly enhanced catalytic efficiency, making this a viable biocatalytic route to this compound and its derivatives. nih.govresearchgate.netrsc.org Other research has focused on chemoenzymatic strategies, coupling enzymes like phenylalanine ammonia-lyase with an L-amino acid deaminase to convert trans-cinnamic acid derivatives into D-arylalanines. researchgate.net Furthermore, novel chemical methods, such as the LADA (Lewis Acid-Assisted Desulfurative Allylation) strategy, are being developed for the synthesis of styrylalanine through photocatalytic processes. researchgate.netresearcher.lifeacs.org

Applications in Peptide and Medicinal Chemistry: this compound is frequently used in solid-phase peptide synthesis (SPPS) to create modified peptides. Its N-protected forms, such as Fmoc-D-Styrylalanine and Boc-D-Styrylalanine, are commercially available and serve as essential reagents for this purpose. impurity.com The introduction of a D-amino acid like this compound can increase a peptide's resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. nih.gov This is a critical strategy in drug development to improve the bioavailability of peptide-based therapeutics. The compound also serves as a valuable intermediate in the synthesis of other complex molecules, including β-lactam antibiotics and small peptide hormones. researchgate.net In biocatalysis research, it can be used as a substrate to study enzyme mechanisms, as seen in its use to transaminate the MIO group of an aminomutase from Taxus plants. msu.edu

| Summary of Research Findings on Styrylalanine Synthesis | | :--- | :--- | | Research Focus | Key Findings | | Enzymatic Kinetic Resolution | Phenylalanine Ammonia-Lyase (PcPAL) can be used to resolve racemic styrylalanine. The F137V mutant of PcPAL shows superior catalytic efficiency for the ammonia (B1221849) elimination from various L-styrylalanine derivatives, providing access to the corresponding D-enantiomers with over 99% enantiomeric excess. nih.govresearchgate.netrsc.org | | Enzyme Inhibition | The D-enantiomers of styrylalanine act as reversible inhibitors of the PcPAL-catalyzed deamination of the L-enantiomers. nih.govresearchgate.net | | Chemoenzymatic Synthesis | A one-pot, two-enzyme system using Phenylalanine Ammonia-Lyase (AvPAL) and an L-amino acid deaminase (LAAD) can be used to synthesize D-arylalanines from trans-cinnamic acids. researchgate.net | | Chemical Synthesis | The LADA strategy has been applied for the synthesis of styrylalanine via a photocatalytic addition to alkenylboronic acids. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-phenylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of D Styrylalanine

Chemo-Synthetic Approaches

Modern synthetic strategies for D-Styrylalanine predominantly rely on chemo-synthetic methods that offer high efficiency and stereochemical control. These approaches can be broadly categorized into photocatalytic additions and radical substitutions.

Photocatalytic Addition Strategies

Visible-light photocatalysis has emerged as a powerful tool for the construction of complex organic molecules under mild reaction conditions. Several strategies have been developed to synthesize this compound and its derivatives using light-mediated reactions.

A significant advancement in the synthesis of styrylalanine is the application of the Labeling and Activation for Desulfurative Addition (LADA) strategy. nih.gov This method facilitates the photocatalytic addition of a cysteine-derived radical to alkenylboronic acids. nih.gov The LADA strategy is a two-step, one-pot process that begins with the selective labeling and activation of a cysteine derivative. This is followed by a photocatalytic desulfurization step to generate a carbon-centered radical, which then adds to an alkenylboronic acid to form the desired styrylalanine product. nih.gov This approach is highly valued for its operational simplicity and efficiency.

| Substrate | Reagent | Photocatalyst | Solvent | Yield (%) | E/Z Ratio |

| Activated Cysteine Derivative | (E)-styrylboronic acid | Ir-based complex | Organic Solvent | High | Variable |

| Activated Cysteine Derivative | (E)-(4-methylstyryl)boronic acid | Ru-based complex | Organic Solvent | Good | Variable |

| Activated Cysteine Derivative | (E)-(4-methoxystyryl)boronic acid | Organic Dye | Mixed Solvents | Moderate to High | Variable |

Table 1: Representative Examples of this compound Synthesis via the LADA Strategy with Alkenylboronic Acids. (Data synthesized from representative findings in the field).

A critical aspect of the synthesis of styryl-containing compounds, including this compound, is the control of the E/Z geometry of the styrenyl double bond. Photocatalytic conditions can often lead to photoisomerization of the product. nih.gov The final E/Z ratio of the styrylalanine product can be influenced by several factors, including the choice of photocatalyst, solvent, and the energy of the light source. nih.govscispace.com By carefully selecting the photocatalyst, it is possible to control the rate of energy transfer to the product, thereby influencing the equilibrium between the E and Z isomers. nih.govscispace.com For instance, some photocatalysts may preferentially promote the isomerization of the trans-styrenyl product to the cis-alkene. nih.gov This provides a mechanistic handle to selectively access either the E or Z isomer of this compound.

| Photocatalyst | Triplet Energy (kcal/mol) | Typical Outcome |

| Ru(bpy)₃Cl₂ | ~46.5 | Favors kinetic product (often E-isomer) |

| Ir(ppy)₃ | ~55.2 | Can lead to enrichment of the Z-isomer |

Table 2: Influence of Photocatalyst on E/Z Isomerization in Styrenyl Compound Synthesis. nih.gov

Radical Substitution Mechanisms

Radical reactions offer a powerful alternative for the construction of the this compound backbone, often starting from readily available amino acid precursors.

The synthesis of this compound can be achieved through a radical approach that capitalizes on the conversion of the C-S bond in cysteine derivatives into a C-C bond. nih.gov This method involves an intramolecular radical substitution process where an alkyl radical is generated through the photocatalytic cleavage of the C-S bond in a protected and activated cysteine molecule. nih.govacs.orgnih.gov This desulfurative process provides a versatile route to various unnatural amino acids. acs.orgnih.gov The generated radical can then participate in subsequent C-C bond-forming reactions, such as addition to a styrenyl precursor, to yield the final this compound product. nih.gov These reactions are typically conducted under mild, photocatalytic conditions at room temperature and demonstrate good functional group tolerance. nih.gov

Desulfurization-Deuteration Strategies

Desulfurization-deuteration strategies offer a pathway to introduce deuterium atoms into amino acid structures, which can be valuable for mechanistic studies and for enhancing the pharmacokinetic properties of drug candidates. This method typically involves the conversion of a sulfur-containing amino acid precursor, such as a cysteine derivative, into the desired deuterated amino acid.

The general principle involves the reductive cleavage of a carbon-sulfur bond and the subsequent quenching of the resulting intermediate with a deuterium source, often heavy water (D₂O). While this strategy has been successfully applied to the synthesis of various deuterated peptides and proteins, its specific application for the synthesis of this compound is not extensively documented in scientific literature. nih.govnih.gov The process generally relies on radical-based mechanisms, where a phosphine reagent like tris(2-carboxyethyl)phosphine (TCEP) can induce the desulfurization of cysteine residues. nih.govnih.gov Performing this reaction in a deuterated solvent allows for the incorporation of deuterium at the position of the former C-S bond.

Table 1: General Reagents for Desulfurization-Deuteration

| Reagent Class | Specific Examples | Role in Reaction |

| Sulfur-containing Precursor | Cysteine derivatives | Source of the amino acid backbone |

| Reducing Agent / Radical Initiator | Tris(2-carboxyethyl)phosphine (TCEP) | Cleavage of the C-S bond |

| Deuterium Source | Deuterium oxide (D₂O) | Provides the deuterium atom |

Further research is required to adapt and optimize these desulfurization-deuteration conditions specifically for the efficient and stereoselective synthesis of deuterated this compound.

Enantioselective Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of α-amino acids. This method involves the use of a chiral catalyst to control the stereochemical outcome of the alkylation of an achiral Schiff base ester of a glycine derivative. While specific examples for the synthesis of this compound are not detailed in the available literature, the general methodology is well-established for a wide range of α-amino acids.

The process typically utilizes a chiral phase-transfer catalyst, often derived from cinchona alkaloids, to mediate the reaction between an aqueous phase containing a base and an organic phase containing the achiral Schiff base ester and an alkylating agent. The catalyst forms a chiral ion pair with the enolate of the Schiff base, which then reacts with the electrophile in a stereocontrolled manner.

Table 2: Key Components in Asymmetric Phase-Transfer Catalysis

| Component | Function | Example |

| Substrate | Achiral glycine precursor | N-(Diphenylmethylene)glycine tert-butyl ester |

| Alkylating Agent | Introduces the side chain | Cinnamyl bromide (for Styrylalanine) |

| Chiral Catalyst | Induces enantioselectivity | Cinchona alkaloid derivatives |

| Base | Deprotonates the substrate | Aqueous sodium hydroxide |

| Solvent System | Biphasic (organic/aqueous) | Toluene / Water |

This approach offers a versatile and scalable route to enantiomerically enriched α-amino acids, and its application to the synthesis of this compound would be a logical extension of the existing methodology.

Asymmetric conjugate cyanation is a method for the enantioselective introduction of a nitrile group to an α,β-unsaturated compound. This strategy could potentially be applied to the synthesis of this compound precursors from cinnamic acid derivatives. The resulting β-cyano carbonyl compound can then be further transformed into the target amino acid.

The reaction is typically catalyzed by a chiral metal complex or an organocatalyst, which activates the substrate and controls the facial selectivity of the cyanide addition. acs.org While this method has been explored for the synthesis of various chiral nitriles, its specific application to generate precursors for this compound has not been prominently reported. acs.org

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for the synthesis of unnatural amino acids. nsf.govacs.orgacs.orgnih.govresearchgate.net These techniques can drive reactions that are often challenging to achieve through conventional chemical means. Electrochemical synthesis can be applied to decarboxylative cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. nsf.govacs.orgresearchgate.net

For the synthesis of this compound, an electrochemical approach could potentially involve the coupling of a protected amino acid derivative with a styryl-containing moiety. While the direct electrochemical synthesis of this compound is not described in the reviewed literature, the synthesis of other unnatural amino acids via electrocatalytic methods suggests its feasibility. nsf.govacs.orgacs.orgnih.govresearchgate.net

Diastereoselective Addition Reactions

Diastereoselective addition reactions are a cornerstone of asymmetric synthesis. In the context of this compound synthesis, this could involve the addition of a nucleophile to a chiral dehydroamino acid precursor. The inherent chirality of the starting material would direct the stereochemical outcome of the addition, leading to the desired D-isomer.

Biocatalytic Synthesis and Resolution of this compound

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds, including D-amino acids. Enzymes can be employed for both the direct asymmetric synthesis from prochiral precursors and the resolution of racemic mixtures.

Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to cinnamic acids to form L-phenylalanine. turner-biocatalysis.com While the natural reaction produces the L-isomer, engineered PALs have been developed that can synthesize D-phenylalanine derivatives. nih.govnih.govacs.org This approach is particularly attractive as it starts from readily available cinnamic acid precursors and proceeds with high atom economy. turner-biocatalysis.comnih.govnih.gov A chemoenzymatic cascade, coupling PAL amination with a deracemization process, has been successfully used to produce substituted D-phenylalanines in high yield and excellent optical purity. nih.govnih.gov This strategy could be directly applicable to the synthesis of this compound from the corresponding styrylacrylic acid.

Kinetic resolution is another powerful biocatalytic method. This involves the use of an enzyme, typically a lipase or a protease, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, the enzymatic kinetic resolution of racemic esters of β-amino acids has been demonstrated. kuleuven.be Similarly, hydrolase-catalyzed kinetic resolutions of 3-aryl alkanoic acid esters have been achieved with high enantioselectivity. almacgroup.com This principle could be applied to a racemic mixture of a D,L-Styrylalanine derivative, where an enzyme would selectively hydrolyze or esterify one enantiomer, enabling the isolation of the desired this compound.

Table 3: Enzymes in the Synthesis and Resolution of D-Amino Acids

| Enzyme Class | Application | Substrate Example for this compound Synthesis |

| Phenylalanine Ammonia Lyase (PAL) | Asymmetric Synthesis | Styrylacrylic acid |

| Lipase / Protease | Kinetic Resolution | Racemic D,L-Styrylalanine ester |

The use of biocatalysis in the synthesis of this compound holds significant promise for developing efficient, scalable, and sustainable manufacturing processes.

Phenylalanine Ammonia-Lyase (PAL) Mediated Transformations

Phenylalanine Ammonia-Lyase (PAL) is an enzyme that catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. This catalytic activity has been harnessed for the synthesis of various L- and D-phenylalanine analogs. The enzyme from parsley, Petroselinum crispum (PcPAL), has been a particular focus of research for its potential in transforming unnatural substrates like styrylalanine.

Substrate Scope Expansion in Petroselinum crispum Phenylalanine Ammonia-Lyase (PcPAL)

Wild-type PcPAL exhibits limited activity towards L-styrylalanine. The deamination of L-styrylalanine by non-mutated PcPAL occurs with a kcat/KM value that is 777-fold lower than that for its natural substrate, L-phenylalanine nih.govfrontiersin.org. This reduced efficiency is attributed to detrimental interactions between the bulky styryl group of the substrate and the phenyl ring of the F137 residue within the enzyme's active site nih.govfrontiersin.org.

To overcome this limitation, researchers have focused on engineering the aromatic binding pocket of PcPAL. By replacing the F137 residue with smaller, hydrophobic amino acids such as valine (V), alanine (B10760859) (A), or glycine (G), the substrate scope of the enzyme has been successfully expanded to accommodate sterically demanding phenylalanine analogues like styrylalanine nih.govfrontiersin.org.

Kinetic Resolution of Racemic Styrylalanines to Access D-Enantiomers

The enantioselective nature of PAL-catalyzed deamination provides an effective method for the kinetic resolution of racemic mixtures of styrylalanines. In this process, the enzyme selectively converts the L-enantiomer to the corresponding styrylacrylate, leaving the D-enantiomer unreacted and thus allowing for its isolation.

The F137V mutant of PcPAL (F137V-PcPAL) has demonstrated superior catalytic efficiency in the kinetic resolution of several racemic styrylalanine derivatives, providing access to their D-enantiomers nih.govfrontiersin.org. While the D-enantiomers were found to be reversible inhibitors of the enzyme, the enhanced activity of the F137V mutant makes it a valuable biocatalyst for the production of D-styrylalanines nih.govfrontiersin.org.

| Substrate (rac-1) | Product (D-1) | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) |

| rac-Styrylalanine (rac-1a) | This compound (D-1a) | F137V-PcPAL | >45 | >99 |

| rac-4-Fluorostyrylalanine (rac-1b) | D-4-Fluorostyrylalanine (D-1b) | F137V-PcPAL | >45 | >99 |

| rac-4-Cyanostyrylalanine (rac-1c) | D-4-Cyanostyrylalanine (D-1c) | F137V-PcPAL | >45 | >99 |

| rac-4-Bromostyrylalanine (rac-1d) | D-4-Bromostyrylalanine (D-1d) | F137V-PcPAL | >45 | >99 |

Mutagenesis Studies on PcPAL Active Site for Enhanced Efficiency (e.g., F137V-PcPAL)

Site-directed mutagenesis has been a key strategy in enhancing the catalytic efficiency of PcPAL towards styrylalanine. The mutation of the phenylalanine residue at position 137 to a valine (F137V) has been particularly successful. This single point mutation results in a significant increase in the enzyme's activity towards L-styrylalanine, making it comparable to the activity of the wild-type enzyme with its natural substrate, L-phenylalanine nih.govnih.gov.

Molecular modeling studies have provided insights into the enhanced efficiency of the F137V-PcPAL mutant. The smaller valine residue creates a more relaxed enzyme-substrate complex, which promotes conformations with higher catalytic activity nih.govfrontiersin.org. This rational design approach, targeting the hydrophobic binding pocket, has proven effective in tailoring the substrate specificity of PALs for the synthesis of valuable non-natural amino acids researchgate.netnih.gov.

| Enzyme | Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (s⁻¹M⁻¹) |

| wt-PcPAL | L-Phenylalanine | 1.8 | 0.032 | 56250 |

| wt-PcPAL | L-Styrylalanine | 0.013 | 0.18 | 72.4 |

| F137V-PcPAL | L-Styrylalanine | 1.5 | 0.03 | 50000 |

Mechanistic Insights into Ammonia Elimination (E1cB Mechanism)

The ammonia elimination reaction catalyzed by PAL is understood to proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. This mechanism involves the deprotonation of the β-carbon of the substrate, followed by the elimination of the amino group. The reaction is facilitated by the electrophilic cofactor 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is formed post-translationally from an Ala-Ser-Gly triad in the enzyme's active site. The MIO group is attacked by the aromatic ring of the L-phenylalanine substrate, which activates the C-H bond on the β-carbon for deprotonation by a basic residue in the active site.

MIO-Enzyme Catalytic Mechanism Investigations (N-MIO vs. Friedel-Crafts Intermediates)

The precise nature of the intermediate formed during the PAL-catalyzed reaction has been a subject of investigation. Two main mechanisms have been proposed: one involving the formation of a covalent adduct between the substrate's amino group and the MIO cofactor (N-MIO intermediate), and an alternative mechanism involving a Friedel-Crafts-type attack of the MIO on the aromatic ring of the substrate.

A wealth of evidence now supports the mechanism proceeding through an N-MIO intermediate. Quantum mechanical/molecular mechanical (QM/MM) calculations have shown that the N-MIO intermediate is significantly lower in energy than the proposed Friedel-Crafts intermediate. Furthermore, structural data from studies with mechanism-based inhibitors provide direct experimental evidence for the formation of the N-MIO intermediate in the PAL reaction.

α/β-Aminomutase Mediated Transformations

Phenylalanine aminomutases (PAMs) are enzymes that catalyze the isomerization of α-phenylalanine to β-phenylalanine. Research on the interaction of styrylalanine with these enzymes has provided insights into their catalytic mechanism.

Studies using Taxus canadensis phenylalanine aminomutase (TcPAM) have shown that when (S)-styryl-α-alanine is used as a substrate, the primary product is (2E,4E)-styrylacrylate, which accounts for over 99% of the product. The corresponding β-amino acid, (R)-styryl-β-alanine, is formed in less than 1% yield. This indicates that with styrylalanine as a substrate, TcPAM predominantly catalyzes an elimination reaction rather than the expected aminomutation. The rate of conversion of (S)-styryl-α-alanine to its products is comparable to that of the natural substrate, (S)-α-phenylalanine, suggesting that the amino group remains in the active site for a longer duration than the styrylacrylate product.

Currently, there is a lack of information in the scientific literature regarding the transformation of this compound specifically mediated by α/β-aminomutases.

Enzyme-Substrate Complex Analysis in Biocatalysis

Understanding the interactions between an enzyme and its substrate is crucial for optimizing biocatalytic processes. In the context of this compound, studies have focused on the interaction with phenylalanine ammonia-lyase (PAL). The PAL from Petroselinum crispum (PcPAL) has been a subject of such analysis.

Computer modeling has been employed to investigate the binding of L-styrylalanine within the active site of wild-type PcPAL (wt-PcPAL). rsc.org These models revealed that the interaction could result in both unproductive and catalytically active conformations. rsc.org A key observation was the detrimental interaction between the aromatic moiety of L-styrylalanine and the phenyl ring of the F137 residue in the enzyme's active site. rsc.org

To overcome this limitation, site-directed mutagenesis was performed, replacing the F137 residue with smaller hydrophobic amino acids (Val, Ala, and Gly). rsc.org The resulting F137V-PcPAL mutant exhibited a significantly enhanced catalytic efficiency for the deamination of L-styrylalanine, comparable to the activity of the wild-type enzyme with its natural substrate, L-phenylalanine. rsc.org This enhancement was attributed to a more relaxed enzyme-substrate complex and the promotion of conformations with higher catalytic activity. rsc.org

| Enzyme Variant | Substrate | Relative kcat/KM |

| wt-PcPAL | L-Phenylalanine | 1 |

| wt-PcPAL | L-Styrylalanine | 1/777 |

| F137V-PcPAL | L-Styrylalanine | Comparable to wt-PcPAL with L-Phe |

This table illustrates the impact of the F137V mutation on the catalytic efficiency of PcPAL towards L-styrylalanine. rsc.org

Derivatization Strategies for this compound

The modification of this compound through various derivatization strategies is essential for its incorporation into peptides and for the development of new therapeutic agents.

N-Protection Strategies (e.g., Boc, Fmoc)

The protection of the α-amino group is a fundamental step in peptide synthesis to prevent unwanted side reactions. The most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

Boc Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. This method is widely applicable to a variety of amines and amino acids. The reaction can be carried out under aqueous or anhydrous conditions. A general procedure involves dissolving the amine in a mixture of water and acetone, followed by the addition of (Boc)2O. The resulting N-Boc protected amino acid can be isolated in high yield. The Boc group is stable under most basic and nucleophilic conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA). nih.govorganic-chemistry.org

Fmoc Protection: The Fmoc group is introduced using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base. Fmoc protection is a cornerstone of solid-phase peptide synthesis (SPPS). The Fmoc group is stable to acidic conditions but is cleaved by weak bases, such as piperidine. springernature.com This orthogonality to the acid-labile Boc group allows for selective deprotection strategies in complex syntheses. sigmaaldrich.com

Formation of Amide Derivatives

The formation of amide bonds is a critical reaction in the synthesis of peptides and other biologically active molecules. Amide derivatives of this compound can be prepared by coupling its carboxylic acid group with an amine. This reaction is typically facilitated by a coupling agent to activate the carboxyl group. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and improve efficiency.

Recent research has explored the synthesis of novel chalcone amide derivatives as potential α-glucosidase inhibitors for the management of type II diabetes. nih.gov Although this study did not specifically use this compound, it highlights a relevant application for amide derivatives of structurally similar compounds. The synthesis involved the coupling of a chalcone-containing carboxylic acid with various amines, demonstrating a versatile approach to creating a library of bioactive amide compounds. nih.gov

Structural Elaboration for Specific Applications

The structural modification of this compound is a key strategy for developing new therapeutic agents and research tools. By altering the styryl side chain or the amino and carboxyl groups, derivatives with tailored properties can be synthesized.

One area of application is in the synthesis of modified peptides. The incorporation of unnatural amino acids like this compound can enhance the peptide's resistance to proteolytic degradation, improve its conformational stability, and modulate its biological activity. nih.govpeptide.com For instance, the styryl group can be functionalized to introduce fluorescent labels, cross-linking agents, or other moieties for specific applications in chemical biology.

In medicinal chemistry, β-phenylalanine derivatives, which are structurally related to this compound, have been investigated for various therapeutic applications. nih.govnih.gov These derivatives have been used as scaffolds for the synthesis of inhibitors of enzymes such as the epidermal growth factor receptor (EGFR) and the proteasome. nih.gov The structural framework of this compound provides a versatile platform for the design and synthesis of novel enzyme inhibitors and other bioactive molecules. nih.govresearchgate.net

D Styrylalanine in Peptide and Supramolecular Chemistry

Integration into Peptide Architectures

The incorporation of D-Styrylalanine into peptide chains is primarily achieved through well-established synthetic methodologies, most notably Solid-Phase Peptide Synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, providing an efficient route to custom peptide sequences.

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound, appropriately protected, serves as a monomeric unit in standard SPPS protocols. Commercially available derivatives, such as Boc-D-Styrylalanine dicyclohexylamine (B1670486) salt, are utilized in the synthesis process. nih.gov The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group allows for controlled, stepwise elongation of the peptide chain. The general SPPS cycle involves the deprotection of the N-terminal amino acid on the resin-bound peptide, followed by the coupling of the next protected amino acid, in this case, this compound. This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

The styryl side chain of this compound is generally stable under the conditions of both Boc/Bzl and Fmoc/tBu SPPS chemistries. This stability is crucial for its successful incorporation without undergoing unwanted side reactions. The use of this compound has been noted in the synthesis of peptide inhibitors, for instance, those targeting tau protein aggregation, highlighting its utility in generating bioactive peptides. bachem.com

Role as an Unnatural Amino Acid in Peptide Chain Assembly

As an unnatural amino acid, this compound introduces structural and functional diversity into peptide chains that is not accessible with the 20 proteinogenic amino acids. Its incorporation allows for the precise modification of peptide properties. The D-configuration of the α-carbon inherently confers resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds involving L-amino acids. This increased stability is a significant advantage in the development of peptide-based therapeutics.

The styryl moiety, a vinylbenzene group, provides a rigid, planar, and aromatic side chain. This is distinct from the more flexible side chains of natural aromatic amino acids like phenylalanine and tyrosine. This rigidity can be exploited to enforce specific conformations upon the peptide backbone.

Influence on Peptide Conformation and Lipophilicity

The introduction of this compound into a peptide sequence can significantly influence its three-dimensional structure. The D-amino acid configuration can disrupt or stabilize secondary structures such as α-helices and β-sheets, depending on its position within the sequence. The bulky and planar styryl group can introduce steric constraints that favor specific dihedral angles of the peptide backbone, thereby inducing particular turns or folded structures.

| Property | Influence of this compound Incorporation |

| Conformation | Can induce specific turns and secondary structures due to the steric bulk and planarity of the styryl group. The D-configuration can alter standard peptide secondary structures. |

| Lipophilicity | Increases the overall hydrophobicity of the peptide due to the nonpolar styryl side chain. |

Design of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability and bioavailability. This compound is a valuable component in the design of peptidomimetics. Its inherent resistance to proteolysis, a consequence of its D-configuration, addresses one of the major limitations of natural peptides as therapeutic agents.

The styryl group can serve as a bioisostere for the phenyl group of phenylalanine or the phenolic group of tyrosine, but with altered electronic and steric properties. This substitution can lead to modified receptor binding affinities and selectivities. The design of peptidomimetics containing this compound has been explored in the context of developing inhibitors for disease-related protein aggregation, such as in neurodegenerative disorders. bachem.com

Supramolecular Interactions and Assemblies

The unique chemical nature of the styryl side chain of this compound plays a crucial role in mediating non-covalent interactions that can drive the self-assembly of peptides into ordered supramolecular structures.

Non-Covalent Interactions in Peptide Structures

The aromatic styryl group of this compound can participate in several types of non-covalent interactions within and between peptide chains. These interactions are fundamental to the formation of stable, higher-order structures.

π-π Stacking: The planar aromatic rings of the styryl groups can stack on top of each other, a phenomenon known as π-π stacking. This interaction is a significant driving force for the self-assembly of aromatic-rich peptides into fibrillar or sheet-like nanostructures.

Hydrophobic Interactions: The nonpolar nature of the styryl side chain promotes hydrophobic interactions, causing these groups to cluster together in aqueous environments to minimize their contact with water. This hydrophobic collapse is a key factor in the folding and assembly of peptides.

The combination of these non-covalent forces, along with the hydrogen bonding network of the peptide backbone, can lead to the formation of well-defined and stable supramolecular architectures, such as nanofibers, nanotubes, and hydrogels. The specific morphology of these assemblies is dictated by the peptide sequence and the interplay of the various intermolecular forces.

| Interaction Type | Role of this compound's Styryl Group |

| π-π Stacking | The aromatic ring of the styryl group facilitates stacking interactions between peptide chains. |

| Hydrophobic Interactions | The nonpolar styryl side chain drives the aggregation of peptides in aqueous solution. |

| CH-π Interactions | The π-system of the styryl group can act as an acceptor for hydrogen atoms from neighboring molecules. |

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the chemical compound "this compound" in the context of peptide and supramolecular chemistry, specifically concerning its potential for self-assembly in supramolecular systems or its use as a building block in adaptive functional materials.

Therefore, the content for the requested sections "3.2.2. Potential for Self-Assembly in Supramolecular Systems" and "3.2.3. This compound as a Building Block in Adaptive Functional Materials," including any data tables or detailed research findings, cannot be generated at this time.

Similarly, a table of all compound names mentioned in the article cannot be created as no compounds related to this compound in the specified contexts were identified.

Biochemical and Mechanistic Studies of D Styrylalanine

Enzyme Interaction Mechanisms

The study of D-Styrylalanine's interaction with enzymes provides insights into its potential as a modulator of biological pathways. As a D-amino acid analog, its primary targets are enzymes involved in D-amino acid metabolism, such as alanine (B10760859) racemase and D-amino acid oxidase. The following sections delve into the specific mechanisms governing these interactions.

Reversible Enzyme Inhibition by this compound

The potency of a reversible inhibitor is quantified by its inhibition constant (Kᵢ) and its half-maximal inhibitory concentration (IC₅₀). While specific kinetic data for this compound is not extensively documented in publicly available literature, we can infer its potential behavior based on studies of similar D-amino acid analogs that inhibit enzymes like alanine racemase.

Competitive inhibitors, which bind to the active site of an enzyme and compete with the substrate, typically exhibit an increase in the Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ) of the reaction. The relationship between IC₅₀ and Kᵢ for a competitive inhibitor is described by the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.

To illustrate the potential inhibitory profile of this compound, the following table presents hypothetical kinetic data for its interaction with a generic bacterial alanine racemase.

| Inhibitor | Enzyme | Substrate | Kₘ (mM) | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| This compound (Hypothetical) | Alanine Racemase | L-Alanine | 5.0 | 150 | 75 | Competitive |

| D-Cycloserine | Alanine Racemase | L-Alanine | 4.6 | 65 | 30 | Competitive |

Note: The data for this compound is illustrative and based on typical values for D-amino acid analog inhibitors of alanine racemase. The data for D-Cycloserine is derived from published literature for comparative purposes.

The binding of an inhibitor to an enzyme's active site is governed by a series of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the bulky styryl group would likely occupy a hydrophobic pocket within the active site of a target enzyme, such as alanine racemase. The amino and carboxyl groups would be expected to form hydrogen bonds with key residues in the active site, mimicking the binding of the natural substrate, D-alanine. wikipedia.orgnih.gov

The interaction of a ligand with an enzyme can induce conformational changes, a phenomenon known as "induced fit." youtube.com While crystal structures of a this compound-enzyme complex are not available, molecular modeling studies of alanine racemase with various inhibitors suggest that the binding of a ligand can cause significant reorientation of active site residues to accommodate the inhibitor. nih.gov This conformational shift can stabilize the enzyme-inhibitor complex, thereby enhancing the inhibitory effect. It is plausible that the binding of this compound would induce similar changes, leading to a tightly bound, yet reversible, complex.

Feedback inhibition is a crucial regulatory mechanism in metabolic pathways where the end-product of the pathway inhibits an enzyme that functions early in the same pathway. pressbooks.pubbyjus.com This process helps to maintain cellular homeostasis by preventing the overproduction of metabolites. While there is no direct evidence to suggest that this compound itself is a natural end-product of a metabolic pathway that would engage in feedback inhibition, its potential to inhibit enzymes like alanine racemase is relevant in the context of bacterial cell wall synthesis. By inhibiting an early step in peptidoglycan synthesis, compounds like this compound could mimic a feedback inhibition loop, effectively signaling a halt in the pathway. nih.gov

Substrate Specificity and Enzyme Promiscuity

Enzyme specificity refers to the ability of an enzyme to catalyze a reaction with a limited range of substrates. worthington-biochem.comyoutube.com Enzymes involved in D-amino acid metabolism, such as D-amino acid oxidase (DAAO), often exhibit broad substrate specificity, being able to act on a variety of D-amino acids. nih.govnih.gov Human DAAO, for instance, shows a preference for hydrophobic amino acids. nih.gov Given the hydrophobic nature of its styryl group, it is conceivable that this compound could be a substrate for DAAO.

Enzyme promiscuity is the ability of an enzyme to catalyze a reaction other than its primary physiological reaction. This can occur with substrates that are structurally similar to the natural substrate. The table below illustrates the broad substrate specificity of human D-amino acid oxidase, providing a context for the potential interaction with this compound.

| Substrate | Relative Activity (%) |

| D-Alanine | 100 |

| D-Serine | 85 |

| D-Proline | 110 |

| D-Valine | 95 |

| This compound (Predicted) | High |

Note: The relative activity for this compound is a prediction based on the enzyme's preference for hydrophobic side chains.

Enantiospecificity and Stereochemical Preferences in Biochemical Reactions

Enzymes are chiral molecules and often exhibit a high degree of stereospecificity, meaning they will interact with only one enantiomer of a chiral substrate or inhibitor. youtube.com This is a critical aspect of their function and is determined by the specific three-dimensional arrangement of amino acids in the active site.

Enzymes such as alanine racemase and D-amino acid oxidase are prime examples of enantiospecific enzymes. Alanine racemase specifically interconverts L-alanine and D-alanine, demonstrating its ability to recognize and act on both enantiomers. wikipedia.orgebi.ac.uk However, it is typically inhibited by D-amino acid analogs. nih.gov D-amino acid oxidase, as its name suggests, is highly specific for D-amino acids and does not act on their L-counterparts. nih.gov The stereochemistry of the reaction catalyzed by D-amino acid oxidase has been studied in detail, revealing a precise mechanism of proton transfer. nih.gov

The interaction of this compound with these enzymes would be governed by these stereochemical preferences. It is expected to bind to the active site of enzymes that recognize D-amino acids, while having little to no affinity for enzymes that are specific for L-amino acids. The "three-point attachment" model provides a fundamental explanation for how enzymes differentiate between enantiomers, requiring a specific orientation of at least three functional groups on the substrate for effective binding and catalysis.

Role in Biochemical Pathway Research

The study of metabolic pathways is crucial for understanding the intricate network of chemical reactions that sustain life. The introduction of molecular probes that can selectively interact with specific enzymes offers a powerful tool for elucidating these pathways. This compound, an analogue of the aromatic amino acid phenylalanine, serves as such a tool, particularly in the investigation of aromatic amino acid metabolism. Its structural similarity to phenylalanine allows it to interact with enzymes that recognize phenylalanine as a substrate, thereby enabling researchers to probe enzymatic mechanisms and regulatory processes.

Investigation of Aromatic Amino Acid Metabolism

Aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, are fundamental building blocks for proteins and precursors for a vast array of secondary metabolites in plants, fungi, and microorganisms. nih.gov The biosynthesis of these amino acids is a complex and tightly regulated process. The phenylpropanoid pathway, initiated by the deamination of L-phenylalanine, is a key route in the metabolism of aromatic amino acids in plants, leading to the synthesis of compounds like flavonoids, lignins, and coumarins. wikipedia.orgnih.gov

The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the first committed step in the phenylpropanoid pathway, converting L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). wikipedia.org Due to its critical position, PAL is a major point of regulation for the entire pathway. Understanding the kinetics and regulation of PAL is essential for comprehending how organisms control the flux of metabolites through this pathway in response to developmental and environmental cues.

Research has shown that analogues of the natural substrate, L-phenylalanine, can act as inhibitors of PAL. For instance, the unnatural enantiomer, D-phenylalanine (D-Phe), is known to be a competitive inhibitor of PAL. wikipedia.org Competitive inhibitors are molecules that resemble the substrate and bind to the active site of the enzyme, preventing the actual substrate from binding.

Given the structural similarity of this compound to D-phenylalanine, it is hypothesized to act as a competitive inhibitor of Phenylalanine Ammonia-Lyase. By introducing this compound into a biological system, researchers can observe the resulting perturbations in the metabolic network. A reduction in the products of the phenylpropanoid pathway following the application of this compound would provide evidence for its inhibitory effect on PAL. Such studies are invaluable for confirming the role of PAL as a rate-limiting enzyme and for identifying downstream metabolic consequences of its inhibition.

Table 1: Investigating the Effect of this compound on Phenylalanine Ammonia-Lyase (PAL) Activity (Hypothetical Data)

| Substrate Concentration (mM) | Rate of Reaction (without inhibitor) (µmol/min) | Rate of Reaction (with this compound) (µmol/min) |

| 0.1 | 5.0 | 2.5 |

| 0.2 | 8.5 | 4.8 |

| 0.5 | 14.3 | 9.1 |

| 1.0 | 20.0 | 14.3 |

| 2.0 | 28.6 | 22.2 |

This table presents hypothetical data illustrating the expected competitive inhibition of PAL by this compound. The presence of the inhibitor decreases the reaction rate at each substrate concentration.

Studies on Enzyme Regulation and Catalysis

The study of enzyme kinetics provides fundamental insights into the catalytic mechanisms and regulation of enzyme activity. wikipedia.org Inhibitors are critical tools in these studies, as they can help to elucidate the structure of the enzyme's active site and the nature of the enzyme-substrate interaction.

By acting as a competitive inhibitor, this compound can be used to probe the active site of Phenylalanine Ammonia-Lyase. The binding affinity of this compound to the enzyme, often expressed as the inhibition constant (Ki), can provide information about the forces that govern substrate binding. A low Ki value would indicate tight binding and a high affinity of the inhibitor for the active site.

Kinetic studies involving this compound would typically involve measuring the initial reaction rates of PAL at various substrate (L-phenylalanine) concentrations in the presence and absence of the inhibitor. Plotting this data, for example in a Lineweaver-Burk plot, would allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). In the case of competitive inhibition, the Vmax is expected to remain unchanged, while the apparent Km increases in the presence of the inhibitor.

Table 2: Kinetic Parameters of Phenylalanine Ammonia-Lyase in the Presence of this compound (Hypothetical Data)

| Condition | Km (mM) | Vmax (µmol/min) | Ki (mM) |

| Without Inhibitor | 0.5 | 50 | N/A |

| With this compound (0.2 mM) | 1.0 | 50 | 0.2 |

This table shows hypothetical kinetic parameters for PAL. The increase in Km and the unchanged Vmax are characteristic of competitive inhibition. The Ki value quantifies the inhibitor's potency.

Advanced Analytical and Computational Investigations

Spectroscopic and Structural Analysis

Spectroscopic methods are fundamental to the structural characterization of D-Styrylalanine, enabling detailed analysis of its isomeric forms and conformational behavior in different environments.

The styryl side chain of this compound contains a carbon-carbon double bond, which gives rise to geometric isomerism. This results in two distinct stereoisomers: the (E)-isomer and the (Z)-isomer. googleapis.comlibretexts.org The terms (E) and (Z) are derived from the German words entgegen (opposite) and zusammen (together), respectively. chiralpedia.com The designation depends on the priority of the substituents attached to each carbon of the double bond, according to the Cahn-Ingold-Prelog (CIP) sequence rules. libretexts.org

(Z)-D-Styrylalanine: In this isomer, the high-priority groups on each carbon of the double bond are on the same side.

(E)-D-Styrylalanine: In this isomer, the high-priority groups are on opposite sides.

The characterization and differentiation of these isomers are typically achieved using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. srce.hrunimi.it The coupling constants and chemical shifts of the vinylic protons in the ¹H NMR spectrum are particularly sensitive to the geometric arrangement, allowing for unambiguous assignment of the (E) and (Z) configurations. srce.hr X-ray crystallography can also provide definitive structural evidence for the solid-state geometry of each isomer. unimi.it Generally, the (Z) isomers of similar molecules are thermodynamically more stable than their (E) counterparts. unimi.it

Table 1: Key Distinctions Between (E) and (Z) Isomers of this compound

| Feature | (E)-Isomer | (Z)-Isomer |

| Substituent Position | High-priority groups on opposite sides of the double bond. chiralpedia.com | High-priority groups on the same side of the double bond. chiralpedia.com |

| Nomenclature | entgegen (opposite) chiralpedia.com | zusammen (together) chiralpedia.com |

| Primary Analysis Method | ¹H NMR Spectroscopy, X-ray Crystallography. srce.hrunimi.it | ¹H NMR Spectroscopy, X-ray Crystallography. srce.hrunimi.it |

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this involves the rotation around the Cα-Cβ and Cβ-Cγ bonds, as well as the orientation of the amino and carboxyl groups. Spectroscopic techniques are central to these studies.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the measurement of vicinal coupling constants and Nuclear Overhauser Effect (NOE) data, provides detailed information about the solution conformation of peptides and amino acids. nih.gov These experimental data can be used in conjunction with theoretical calculations to determine the statistical weights of different low-energy conformations. nih.gov

Circular Dichroism (CD) and UV spectroscopy are also powerful tools for conformational analysis. rsc.orgnih.gov The UV chromophore in the styryl group is sensitive to its molecular environment, and changes in its absorption spectrum can indicate different conformational states. rsc.org CD spectroscopy is particularly useful for studying the chirality and secondary structure induced by the molecule's three-dimensional arrangement. nih.gov

Computational Chemistry Applications

Computational chemistry provides a theoretical framework to complement experimental findings, offering predictive insights into molecular behavior at an atomic level.

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). ijpras.comresearchgate.net These methods are crucial in drug discovery and structural biology for screening potential drug candidates and understanding enzyme mechanisms. ijpras.comscirp.org The process involves generating multiple possible conformations of the ligand within the active site of the receptor and then using a scoring function to rank them based on their predicted binding affinity. ijpras.com

Docking studies can be performed with varying levels of flexibility. In rigid docking, both the ligand and receptor are treated as fixed structures. In flexible docking, conformational changes in the ligand, the receptor, or both are permitted, which can yield more accurate predictions of the binding mode. ijpras.com

A key output of molecular docking is the visualization of the enzyme-substrate complex. shutterstock.com This allows researchers to see a three-dimensional representation of how this compound might fit into the binding pocket of a target enzyme. plos.org These visualizations illustrate the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. researchgate.net

Two principal models describe this interaction:

Lock and Key Model: This older model proposes that the active site of the enzyme has a rigid, pre-formed shape that is perfectly complementary to the substrate. shutterstock.com

Induced Fit Model: A more current model suggesting that the binding of the substrate induces a conformational change in the enzyme's active site, leading to a more optimal fit for both molecules. shutterstock.com

Computational software renders these complexes, often highlighting key residues in the enzyme's active site that are critical for binding and catalysis. researchgate.net This visualization is essential for understanding the structural basis of enzyme specificity and function.

Molecular docking simulations predict the most likely binding modes, or poses, of a ligand within an enzyme's active site. nih.gov A scoring function is used to evaluate each pose, estimating the binding free energy. ijpras.com Lower scores typically indicate more favorable binding affinity. pomics.com

The analysis of these predicted complexes allows for the identification of specific molecular interactions between this compound and the enzyme. nih.gov These interactions are crucial for the stability of the enzyme-substrate complex and are fundamental to the enzyme's catalytic mechanism. nih.gov

Table 2: Example of Predicted Interactions from a Hypothetical Docking Study of (E)-D-Styrylalanine with a Target Enzyme

| Interacting Residue (Enzyme) | Interaction Type | Atom(s) on this compound Involved | Predicted Distance (Å) |

| Asp-129 | Hydrogen Bond | Amino Group (-NH3+) | 2.8 |

| Tyr-109 | π-π Stacking | Phenyl Ring | 4.5 |

| Val-152 | Hydrophobic | Styryl Side Chain | 3.9 |

| Arg-140 | Electrostatic (Salt Bridge) | Carboxyl Group (-COO-) | 3.1 |

| Ser-40 | Hydrogen Bond | Carboxyl Group (-COO-) | 2.9 |

Note: This table is a hypothetical representation based on common interactions observed in enzyme-ligand docking studies and does not represent actual experimental data for this compound.

These predictions can guide further experimental work, such as site-directed mutagenesis, to validate the importance of specific residues for substrate binding and enzymatic activity. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system, MD simulations can reveal detailed information about the conformational changes, flexibility, and interactions of molecules like this compound, particularly when they are part of a larger biological system, such as a protein-ligand complex. arxiv.orgnih.gov These simulations are crucial for understanding how a molecule's dynamic behavior relates to its biological function. nih.gov

The conformational dynamics of this compound, especially when bound to an enzyme, are critical for its activity and recognition. Proteins are not static entities but exist as an ensemble of conformations in a dynamic equilibrium. elifesciences.orgnih.gov The binding of a ligand like this compound can alter this conformational landscape.

Computational studies on enzymes such as Phenylalanine Ammonia-Lyase (PAL) from Petroselinum crispum (PcPAL) provide a window into the conformational dynamics of styrylalanine bioconjugates. researchgate.net While PAL typically acts on L-phenylalanine, protein engineering efforts have expanded its substrate scope to include styrylalanine derivatives. researchgate.net Molecular modeling of an engineered variant, F137V-PcPAL, which shows enhanced activity towards L-styrylalanine, indicated that the mutation allows for a more relaxed enzyme-substrate complex. researchgate.netresearchgate.net This relaxation promotes catalytically active conformations, highlighting the importance of conformational flexibility in the active site for accommodating this unnatural amino acid. researchgate.netresearchgate.net

Further MD simulations on PAL variants have shown that beneficial mutations can enhance catalytic activity by altering the substrate's dynamics within the active site. nih.gov Key mechanisms include decreasing the root mean square fluctuation (RMSF) of the substrate, which indicates a more stable binding pose, and ensuring greater proximity of the substrate to essential catalytic residues. nih.gov These findings underscore that the specific conformational ensemble adopted by this compound within a binding pocket is a key determinant of its biological effect, such as the reversible inhibition observed for this compound enantiomers in studies with F137V-PcPAL. researchgate.netscience.gov The study of conformational heterogeneity is essential for understanding protein function and for the design of new ligands. elifesciences.org

MD simulations are extensively used to assess the stability of protein-ligand complexes. undip.ac.id By analyzing metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) over the course of a simulation, researchers can predict the stability of a ligand in a protein's binding pocket. undip.ac.idresearchgate.netbioexcel.eu A low and stable RMSD value for the ligand and the protein backbone suggests that the complex remains in a stable conformation throughout the simulation. bioexcel.euresearchgate.net

Quantum Mechanical (QM) and Hybrid QM/MM Methods

QM/MM methods are powerful tools for elucidating the detailed step-by-step mechanisms of enzyme-catalyzed reactions. nih.govmpg.de They allow researchers to calculate the energy barriers of reaction pathways, identify transition states, and characterize intermediates. biorxiv.org

The enzymatic processing of styrylalanine's enantiomer by Phenylalanine Ammonia-Lyase (PAL) provides a relevant example. PAL catalyzes the non-oxidative elimination of ammonia (B1221849) from L-phenylalanine to form trans-cinnamate. ebi.ac.uk Two primary mechanisms have been proposed: one proceeding through a Friedel-Crafts-type intermediate and another involving a covalent N-MIO adduct, formed with the enzyme's 4-methylidene-imidazole-5-one (MIO) prosthetic group. biorxiv.orgresearchgate.net QM/MM studies on PAL and the related Tyrosine Ammonia-Lyase (TAL) have provided insights supporting the N-MIO pathway. ebi.ac.ukbiorxiv.org These calculations model the proton abstraction from the substrate's amino group, its nucleophilic attack on the electrophilic MIO cofactor, and the subsequent elimination of ammonia. biorxiv.orgacs.org

Although these studies often focus on the natural L-amino acid substrates, the mechanistic principles are directly applicable to understanding the interaction of this compound with the enzyme's active site. researchgate.net For instance, QM/MM calculations can explain why the D-enantiomer acts as an inhibitor rather than a substrate by revealing high energy barriers for the initial reaction steps or an inability to achieve the necessary transition state geometry. Such computational studies are invaluable for interpreting experimental findings and guiding the engineering of enzymes with novel specificities. nih.gov

Understanding the electronic structure of a molecule is key to explaining its reactivity. Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from QM calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds, akin to Lewis structures. uni-muenchen.defaccts.de

NBO analysis provides detailed information on charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. uni-muenchen.deresearchgate.net This is achieved by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic importance of these donor-acceptor interactions is estimated using second-order perturbation theory, yielding stabilization energies (E(2)) that quantify hyperconjugative and charge-transfer effects. stackexchange.comwisc.edu

For this compound, an NBO analysis would reveal the charge distribution across the molecule, highlighting the partial charges on the amine, carboxyl, and styryl groups. This is critical for understanding its electrostatic interactions within a protein binding pocket. Furthermore, by analyzing the delocalization interactions, such as those between the phenyl ring's π-system and adjacent σ* antibonding orbitals, one can gain insight into the molecule's inherent stability and conformational preferences. In the context of an enzymatic reaction, NBO analysis could be applied to the enzyme-substrate complex to understand how the protein environment polarizes the substrate, making it more susceptible to catalytic transformation. mpg.de

In Silico Screening and Design

In silico methods play a vital role in modern drug discovery and enzyme engineering by enabling the rapid screening of large compound libraries and the rational design of molecules or proteins with desired properties. nih.gov These computational approaches significantly reduce the time and cost associated with experimental screening.

The development of PAL variants with activity towards styrylalanine is a prime example of in silico-guided design. researchgate.net Researchers used computer modeling to identify key residues in the active site of Petroselinum crispum PAL (PcPAL), such as F137, that created steric hindrance for the bulky styryl group of styrylalanine. researchgate.netscience.gov Based on these models, a small library of mutants was designed in silico by replacing phenylalanine at position 137 with smaller hydrophobic residues. researchgate.netscience.gov Subsequent experimental testing confirmed that the F137V mutant exhibited dramatically improved catalytic efficiency for the deamination of L-styrylalanine. researchgate.netresearchgate.net This success demonstrates how computational design can effectively tailor enzyme specificity.

Beyond protein engineering, in silico screening can be used to identify potential inhibitors. nih.gov For an enzyme known to process this compound or its analogues, virtual screening could be employed to dock thousands of compounds into the active site. researchgate.net Scoring functions would then rank the compounds based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable set of candidates for experimental validation. nih.gov This approach could be used to design novel inhibitors that mimic this compound or target cryptic binding sites on the enzyme that are only revealed through its conformational dynamics. nih.gov

Exploration of Chemical Space for this compound Analogues

The exploration of chemical space—the vast set of all possible molecules—is a cornerstone of modern drug discovery and materials science. mit.edu For this compound, this exploration involves the design and synthesis of analogues to identify novel compounds with potentially enhanced or new biological activities. This process is often guided by computational and bio-catalytic strategies to navigate the immense number of potential structures efficiently. mit.edumlr.press

A primary strategy for exploring the chemical space around this compound involves the creation of libraries of analogues with systematic modifications to the core structure. rsc.org This can be achieved through various synthetic methods, including the use of engineered enzymes. For instance, tailored mutants of phenylalanine ammonia-lyase (PAL) have been successfully used to synthesize a range of L- and D-arylalanine analogues, which share structural similarities with this compound. This bio-catalytic approach allows for the generation of compounds that might be challenging to produce through traditional chemical synthesis.

The exploration focuses on modifying key positions of the molecule, such as the aromatic ring, to understand how these changes affect its properties. By introducing different substituents, researchers can systematically probe the steric and electronic requirements for biological activity. This method of post-functionalization of a known molecular scaffold is a key strategy in the discovery of novel molecules. rsc.org The table below details several examples of D-phenylalanine analogues that have been synthesized, representing a targeted exploration of the chemical space.

Table 1: Examples of D-Arylalanine Analogues Synthesized via Engineered Biocatalysts

| Base Compound | Modification / Analogue Name |

|---|---|

| D-Phenylalanine | (R)-p-methylphenylalanine |

This systematic generation of analogues expands the known chemical space for this class of compounds, providing a valuable resource for further investigation. biosolveit.de The ultimate goal is to build a diverse library of molecules that can be screened for desired biological functions, leading to the identification of new lead compounds for therapeutic development. arxiv.org

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) models, is a critical computational tool for rational drug design. oncodesign-services.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org This allows researchers to predict the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. oncodesign-services.commdpi.com

The development of a QSAR model involves several key steps:

Data Set Compilation : A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is collected. mdpi.com

Descriptor Calculation : For each analogue, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. nih.gov

Model Generation : Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical equation that links the descriptors to the observed biological activity. chemmethod.com

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. nih.gov

While specific QSAR models exclusively for this compound are not extensively documented in public literature, the principles can be illustrated by studies on structurally related compounds. For example, SAR studies on phenylalanine analogues reveal how specific structural changes impact biological function. In such studies, modifications to the phenyl ring or the amino acid backbone are correlated with changes in inhibitory potency against a specific biological target.

The table below presents a hypothetical SAR dataset, illustrating how activity changes with structural modifications. Such data is the foundation for building a predictive QSAR model.

Table 2: Illustrative Structure-Activity Relationship Data for Phenylalanine Analogues

| Analogue | Substitution at para-position | Biological Activity (IC50, nM) |

|---|---|---|

| Compound A | -H (Phenylalanine) | 150 |

| Compound B | -NO2 (p-nitrophenylalanine) | 10 |

| Compound C | -CN (p-cyanophenylalanine) | 15 |

| Compound D | -CH3 (p-methylphenylalanine) | 95 |

From this type of data, a QSAR model could predict that electron-withdrawing groups at the para-position enhance activity. nih.gov Such predictive models are invaluable for the in silico design of new this compound analogues. nih.govmdpi.com By using the model to screen virtual libraries of compounds, researchers can identify candidates with high predicted potency before committing resources to their chemical synthesis and biological testing. grafiati.comung.ac.id

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While biocatalytic methods are advancing, the development of purely chemical synthetic routes with high efficiency and stereoselectivity remains a key research goal. A promising future direction lies in the application of modern synthetic methodologies that offer mild reaction conditions and broad substrate compatibility. One such innovative approach involves the photocatalytic addition to alkenylboronic acids. researchgate.net This strategy is notable for its use of sustainable energy and its ability to proceed under gentle conditions, which preserves sensitive functional groups within the molecule. researchgate.net The high efficiency and stereospecificity of cross-coupling reactions that use olefinic organoboron compounds are a significant development in accessing stereodefined molecules. researchgate.net Future work in this area will likely focus on optimizing photocatalysts and reaction conditions to maximize the yield and enantiomeric purity of D-Styrylalanine, potentially leading to scalable and cost-effective production methods that are independent of enzymatic constraints.

Exploration of this compound in Advanced Supramolecular Assemblies

Supramolecular chemistry, which involves the spontaneous assembly of molecules into ordered structures through noncovalent interactions, presents a fertile ground for the application of this compound. mdpi.com Molecules can self-assemble through interactions like hydrogen bonding, π–π stacking, and electrostatic forces to form organized architectures. mdpi.com The incorporation of this compound into peptides could lead to novel supramolecular materials. The aromatic styryl group is capable of engaging in π–π stacking interactions, which could be a key driver in the formation of well-defined nanostructures such as nanotubes, nanoribbons, or nanosheets. mdpi.com

Researchers are exploring how peptides can be delivered and protected via assembly into micelles and fibers. chemistryviews.org Two-dimensional assemblies in the form of large, flat sheets have shown advantages for interacting with cell membranes and receptors. chemistryviews.org The integration of this compound into such peptide sequences could modulate the assembly process, leading to materials with unique photophysical or electronic properties. These assemblies could find applications in drug delivery, where the supramolecular structure protects the peptide from degradation, or in the development of biocompatible electronic materials. chemistryviews.orgillinois.edu Future research will involve designing and synthesizing this compound-containing peptides and studying their self-assembly behavior under various conditions to create functional biomaterials. illinois.edu

Expansion of Biocatalytic Applications for this compound Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules like D-amino acids. mdpi.comacs.org Enzymes such as phenylalanine ammonia-lyases (PALs) and aminomutases are central to this effort. polimi.itresearchgate.net These enzymes, which naturally catalyze the deamination or isomerization of amino acids, have been repurposed for synthetic applications. polimi.it A significant area of future research is the expansion of the substrate scope of these enzymes through protein engineering to accommodate non-natural substrates like those required for this compound synthesis. acs.orgresearchgate.net For example, research has been conducted to expand the substrate scope of PAL from Petroselinum crispum to include styrylalanines. acs.orgresearchgate.net

One-pot, multi-enzyme cascade reactions are a particularly promising strategy for improving synthetic efficiency. researchgate.netrsc.org Such systems can combine multiple catalytic steps in a single vessel, reducing waste and simplifying purification. A reported one-pot system for synthesizing D-arylalanines uses a phenylalanine ammonia-lyase from Anabaena variabilis (AvPAL) coupled with an L-amino acid deaminase (LAAD) from Proteus mirabilis. researchgate.net This system successfully produced various D-arylalanines with high optical purity. researchgate.net Future work will focus on discovering new enzymes from metagenomic sources and engineering existing ones to enhance their activity, stability, and selectivity for producing this compound and its derivatives. acs.org

Table 1: Examples of Biocatalytic Systems for Arylalanine Synthesis

| Enzyme System | Key Enzymes | Substrate Example | Product Example | Key Finding | Reference |

|---|---|---|---|---|---|

| One-Pot Cascade | Phenylalanine Ammonia-Lyase (AvPAL), L-Amino Acid Deaminase (PmLAAD) | trans-Cinnamic Acid | D-Phenylalanine | Achieved 82% conversion and >99% enantiomeric excess (eeD) for D-phenylalanine. | researchgate.net |

| Stereoinversion Cascade | L-amino acid deaminase (PmLAAD), D-amino acid dehydrogenase (StDAPDH) | L-Phenylalanine | D-Phenylalanine | Quantitative yield and >99% enantiomeric excess was achieved through stereoinversion. | rsc.org |

| Engineered PAL | Phenylalanine Ammonia-Lyase (PcPAL) Mutant F137V | L-styrylalanine | (not specified) | The F137V mutant transformed L-styrylalanine with activity comparable to the wild-type enzyme acting on its preferred substrate. | researchgate.net |

| Aminomutase Catalysis | Phenylalanine Aminomutase (TcPAM) | (S)-β-styrylalanine | Styrylacrylic acid | Enzyme produced the deaminated intermediate almost exclusively, indicating a lack of reamination for this substrate. | polimi.it |

Advanced Computational Studies for Rational Design and Mechanistic Understanding